6-Methoxy-2,3-dimethylquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

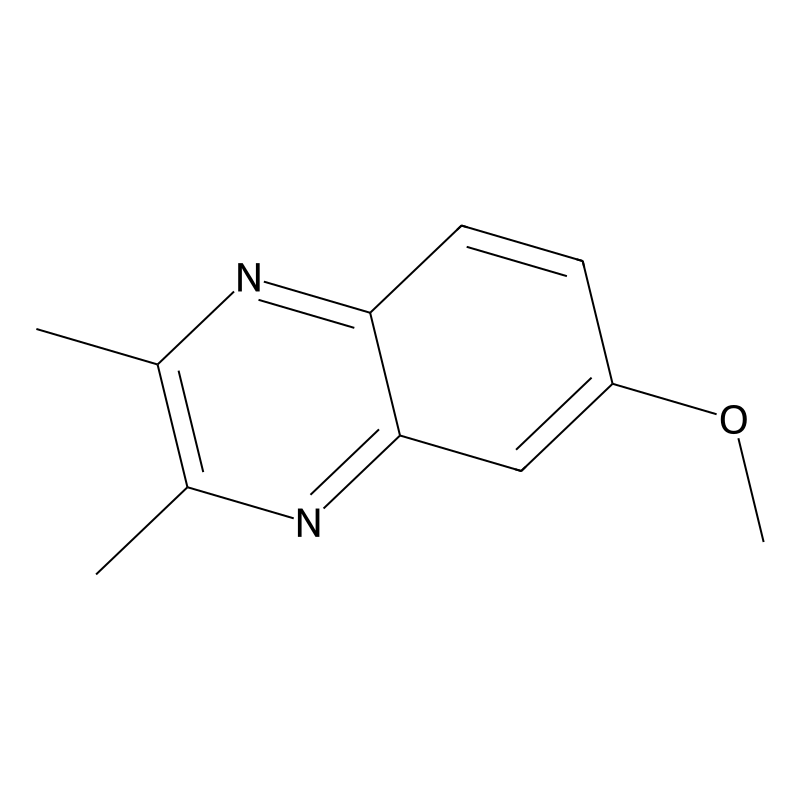

6-Methoxy-2,3-dimethylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Its molecular formula is C₁₁H₁₂N₂O, and it features a methoxy group at the sixth position and two methyl groups at the second and third positions of the quinoxaline ring. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.

Currently, there is no documented research on the mechanism of action of MMQ.

Due to the limited research on MMQ, its safety profile is not well established. However, as a general guideline, quinoxaline derivatives can exhibit varying degrees of toxicity. It is advisable to handle MMQ with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more information becomes available [].

Chemical Properties and Availability

Sources like PubChem () and Hoffman Fine Chemicals () provide basic information on the structure, molecular formula (C11H12N2O) and CAS number (6637-22-5) of 6-Methoxy-2,3-dimethylquinoxaline. These resources may be helpful for researchers looking to identify or obtain this compound for further study.

Potential Research Areas

The quinoxaline core structure is present in many biologically active molecules (), with applications ranging from anti-cancer agents to anti-malarials. The presence of the methoxy group (OCH3) adds another potential point of interaction for the molecule with biological targets. This suggests that 6-Methoxy-2,3-dimethylquinoxaline could be a candidate for investigation in medicinal chemistry, though there is no currently available research specifically on this compound.

Research indicates that 6-methoxy-2,3-dimethylquinoxaline exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains.

- Antitumor Activity: Studies suggest potential cytotoxic effects on cancer cell lines.

- Neuroprotective Effects: This compound may offer protective benefits in neurodegenerative models.

These activities are attributed to its ability to interact with biological targets, including enzymes and receptors.

The synthesis of 6-methoxy-2,3-dimethylquinoxaline typically involves several methods:

- Ruthenium-Catalyzed Hydrogen Transfer: This method uses 2-nitroaniline and vicinal diols under specific reaction conditions (e.g., heating in a sealed tube) to yield the desired quinoxaline derivative .

- Condensation Reactions: Starting from appropriate aniline derivatives and aldehydes or ketones can also lead to the formation of quinoxalines through condensation followed by cyclization .

These methods highlight the versatility of synthetic approaches available for producing this compound.

6-Methoxy-2,3-dimethylquinoxaline finds applications in various domains:

- Pharmaceuticals: Its antimicrobial and antitumor properties make it a candidate for drug development.

- Chemical Research: Used as a building block in synthesizing more complex organic compounds.

- Biochemical Studies: Serves as a probe in studying biological pathways due to its interaction with specific receptors.

Interaction studies have demonstrated that 6-methoxy-2,3-dimethylquinoxaline can bind to various biological targets. For instance, it may interact with enzymes involved in metabolic pathways or receptors that mediate cellular responses. These interactions are crucial for understanding its pharmacological potential and mechanisms of action.

Several compounds share structural similarities with 6-methoxy-2,3-dimethylquinoxaline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethylquinoxaline | Lacks methoxy group | More basic properties; less solubility |

| 6-Methoxyquinoline | Contains a quinoline structure | Different nitrogen placement affects reactivity |

| 2-Methylquinoxaline | Only one methyl group | Less sterically hindered; different biological activity |

| 6-Amino-2,3-dimethylquinoxaline | Contains an amino group | Enhanced solubility; potential for further functionalization |

The uniqueness of 6-methoxy-2,3-dimethylquinoxaline lies in its specific substitutions that influence both its chemical reactivity and biological activity compared to these similar compounds.

6-Methoxy-2,3-dimethylquinoxaline was first synthesized in 1948 by Bost and Towell through the condensation of 1,2-diaminobenzene derivatives with α-diketones. This work laid the foundation for exploring substituted quinoxalines, a class of nitrogen-containing heterocycles with broad chemical and pharmacological relevance. Early studies focused on optimizing reaction conditions for introducing methoxy and methyl groups at specific positions, which enhanced the compound’s stability and reactivity compared to unsubstituted quinoxalines. By the late 20th century, advances in catalytic methods enabled more efficient syntheses, such as the use of ruthenium catalysts and cesium hydroxide to improve yields.

Significance in Heterocyclic Chemistry

As a bicyclic aromatic compound, 6-methoxy-2,3-dimethylquinoxaline exemplifies the versatility of quinoxalines in heterocyclic chemistry. Its structure combines a benzene ring fused to a pyrazine ring, with electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups at the 6-, 2-, and 3-positions, respectively. These substituents modulate electronic properties, making the compound a valuable intermediate for synthesizing dyes, coordination complexes, and bioactive molecules. Its planar geometry also facilitates π-π stacking interactions, which are critical in materials science and drug design.

Position within the Quinoxaline Family

Within the quinoxaline family, this compound occupies a unique niche due to its substitution pattern:

The methoxy group at position 6 distinguishes it from simpler methylated analogues, enabling selective functionalization and diverse applications.

Research Significance and Applications Overview

6-Methoxy-2,3-dimethylquinoxaline has garnered attention for its:

- Anticancer potential: Acts as a DNA intercalator and topoisomerase inhibitor.

- Antimicrobial activity: Effective against bacterial and fungal pathogens at nanomolar concentrations.

- Material science applications: Fluorescent properties and use in organic semiconductors.Recent studies highlight its role in synthesizing coordination polymers and enzyme inhibitors, underscoring its interdisciplinary relevance.

Molecular Formula and Mass

The molecular formula of 6-Methoxy-2,3-dimethylquinoxaline is C11H12N2O [1] [3] [2]. This composition indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight is consistently reported as 188.23 grams per mole across multiple reliable sources [1] [3] [2] [4]. The molecular composition reflects the quinoxaline core structure enhanced with methoxy and methyl substituents that modify its physical and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| CAS Registry Number | 6637-22-5 |

| IUPAC Name | 6-methoxy-2,3-dimethylquinoxaline |

| Canonical SMILES | CC1=NC2=CC(=CC=C2N=C1C)OC |

| Isomeric SMILES | CC1=NC2=CC(=CC=C2N=C1C)OC |

Structural Representation and Conformational Analysis

2D Chemical Structure

The two-dimensional chemical structure of 6-Methoxy-2,3-dimethylquinoxaline reveals a fused bicyclic aromatic system consisting of a benzene ring fused to a pyrazine ring [2] [5]. The quinoxaline core provides the fundamental structural framework, with specific substituent positioning that defines the compound's identity. The methoxy group (-OCH3) is positioned at carbon-6 of the quinoxaline ring system, while two methyl groups (-CH3) are located at positions 2 and 3 of the pyrazine portion [2] [5].

The canonical SMILES notation CC1=NC2=CC(=CC=C2N=C1C)OC provides a concise representation of the molecular connectivity [1] [2]. This notation indicates the systematic arrangement of atoms and bonds within the structure, facilitating computational analysis and database searches. The structural arrangement creates a planar aromatic system with specific electron distribution patterns influenced by the nitrogen atoms and oxygen-containing substituent.

3D Molecular Geometry

The three-dimensional molecular geometry of 6-Methoxy-2,3-dimethylquinoxaline exhibits characteristics typical of substituted quinoxaline derivatives [6]. The quinoxaline core maintains a planar configuration due to the extended π-electron system across the fused ring structure. Computational studies on similar quinoxaline derivatives using density functional theory methods have demonstrated that the aromatic rings adopt coplanar arrangements to maximize π-orbital overlap [6].

The methoxy substituent at position 6 introduces conformational considerations related to the rotation around the C-O bond connecting the methoxy group to the aromatic ring [6]. The spatial orientation of the methoxy group can influence intermolecular interactions and molecular packing arrangements. The two methyl groups at positions 2 and 3 project out of the ring plane, contributing to steric effects that may influence molecular interactions and chemical reactivity patterns.

IUPAC Nomenclature and Chemical Identifiers

Standard Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-2,3-dimethylquinoxaline [1] [2] [7]. This systematic name clearly describes the substitution pattern on the quinoxaline ring system. The numbering system follows standard quinoxaline nomenclature conventions, where the nitrogen atoms occupy positions 1 and 4 of the heterocyclic ring, and the carbon atoms are numbered sequentially around the fused ring system.

The IUPAC nomenclature system provides unambiguous identification of the compound's structure through systematic naming rules. The name indicates that the base structure is quinoxaline, with a methoxy group at position 6 and methyl groups at positions 2 and 3. This systematic approach ensures consistent identification across scientific literature and chemical databases.

Registry Numbers and Database Identifiers

6-Methoxy-2,3-dimethylquinoxaline is registered under the Chemical Abstracts Service (CAS) Registry Number 6637-22-5 [1] [3] [8] [2]. This unique identifier provides definitive chemical identification within the CAS database system. The European Inventory of Existing Commercial Chemical Substances (EINECS) number 229-636-9 further supports regulatory and commercial identification [8] [9].

| Identifier Type | Value |

|---|---|

| MDL Number | MFCD04038947 |

| EINECS Number | 229-636-9 |

| UNII | 48J9EGN9KE |

| InChI | InChI=1S/C11H12N2O/c1-7-8(2)13-11-6-9(14-3)4-5-10(11)12-7/h4-6H,1-3H3 |

| InChI Key | QWGMPWRVGQLNHK-UHFFFAOYSA-N |

| DSSTox ID | Not specified |

Additional database identifiers include the MDL number MFCD04038947 [3] [10] and the Unique Ingredient Identifier (UNII) 48J9EGN9KE [7] [11]. These identifiers facilitate cross-referencing across multiple chemical databases and regulatory systems, ensuring consistent identification for research and commercial applications.

Molecular Descriptors

InChI and InChIKey

The International Chemical Identifier (InChI) for 6-Methoxy-2,3-dimethylquinoxaline is InChI=1S/C11H12N2O/c1-7-8(2)13-11-6-9(14-3)4-5-10(11)12-7/h4-6H,1-3H3 [1] [2] [7] [5]. This standardized representation provides a unique textual identifier that describes the molecular structure in a machine-readable format. The InChI system offers advantages for database searching and chemical informatics applications by providing consistent structural representation independent of drawing conventions.

The corresponding InChI Key is QWGMPWRVGQLNHK-UHFFFAOYSA-N [1] [2] [4] [7] [5]. This condensed hash-like identifier serves as a shortened version of the full InChI, facilitating rapid database searches and compound identification. The InChI Key format provides a fixed-length identifier that is particularly useful for internet-based chemical databases and search applications.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 6-Methoxy-2,3-dimethylquinoxaline can be represented in multiple equivalent forms. The canonical SMILES is CC1=NC2=CC(=CC=C2N=C1C)OC [1] [2], while alternative representations include COC1=CC=C2N=C(C)C(C)=NC2=C1 [1] and N=1C=2C=CC(OC)=CC2N=C(C1C)C [5].

| Property | Value |

|---|---|

| Melting Point | 99-100°C |

| Boiling Point (Predicted) | 300.8±37.0°C |

| Density (Predicted) | 1.13 g/cm³ |

| Flash Point (Predicted) | 103.5°C |

| Refractive Index | 1.595 |

| LogP | 2.25520 |

| Exact Mass | 188.09500 |

| Polar Surface Area (PSA) | 35.01000 Ų |

These SMILES representations encode the molecular structure in a linear text format that describes atom connectivity and bonding patterns. The different SMILES forms are equivalent and represent the same molecular structure using different atom ordering conventions. The SMILES notation serves as a compact chemical language for database storage, chemical informatics applications, and computational chemistry studies [1] [2] [5].

The compound exhibits several alternative names and synonyms that appear in chemical literature and commercial databases. Common synonyms include Quinoxaline, 6-methoxy-2,3-dimethyl- [2] [11], 2,3-Dimethyl-6-methoxyquinoxaline [2] [9] [11], and NSC 52078 [2] [11]. These alternative designations reflect different naming conventions and database-specific identifiers used across various chemical information systems.

| Alternative Name |

|---|

| Quinoxaline, 6-methoxy-2,3-dimethyl- |

| 2,3-Dimethyl-6-methoxyquinoxaline |

| NSC 52078 |

| 6-Methoxy-2,3-dimethyl-chinoxalin |

| dimethyl-2,3 methoxy-6 quinoxaline |

| 6-methoxy-2,3-dimethyl-quinoxaline |

6-Methoxy-2,3-dimethylquinoxaline exists as a solid under standard conditions [1]. The compound typically appears as a yellow solid, though some sources report it as an orange solid depending on purity and crystalline form [1] [2]. The variation in color appearance may be attributed to minor differences in crystalline structure or the presence of trace impurities that do not significantly affect the compound's purity.

The solid-state nature of 6-Methoxy-2,3-dimethylquinoxaline at room temperature is consistent with its molecular weight of 188.23 grams per mole and the presence of intermolecular forces that stabilize the crystalline lattice [3] [4] [5] [1]. The quinoxaline core structure contributes to π-π stacking interactions between molecules, while the methoxy substituent introduces additional dipole-dipole interactions that enhance the cohesive forces in the solid state.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 6-Methoxy-2,3-dimethylquinoxaline has been consistently reported across multiple sources, with values ranging from 94-98°C to 97-98°C [1] [2]. The precise determination from analytical synthesis studies indicates a melting point of 97-98°C, which aligns closely with literature values for similar quinoxaline derivatives [2]. This melting point range demonstrates good thermal stability at moderate temperatures and indicates the compound's suitability for various synthetic and analytical procedures that require heating below 100°C.

The boiling point of 6-Methoxy-2,3-dimethylquinoxaline has been calculated as 300.8°C at 760 mmHg [3]. This relatively high boiling point reflects the strong intermolecular forces present in the liquid phase, including π-π interactions between the aromatic quinoxaline rings and hydrogen bonding capabilities of the methoxy group. The substantial difference between melting and boiling points (approximately 203°C) indicates a wide liquid range, which is advantageous for applications requiring the compound in liquid form.

Thermal Stability Parameters

The thermal stability of 6-Methoxy-2,3-dimethylquinoxaline extends well beyond its melting point. Studies on related quinoxaline derivatives indicate that compounds in this family typically remain thermally stable up to temperatures of 200-208°C under inert conditions [6]. The quinoxaline core structure provides inherent thermal stability due to its aromatic character and the delocalization of electrons across the bicyclic system.

The flash point of 6-Methoxy-2,3-dimethylquinoxaline is reported as 103.5°C [3]. This parameter is crucial for safety considerations during handling and storage, indicating that the compound poses minimal fire hazard under normal laboratory conditions but requires careful attention when heated above 100°C. The flash point being only slightly above the melting point suggests that molten 6-Methoxy-2,3-dimethylquinoxaline requires appropriate ventilation and fire safety precautions.

Thermal decomposition studies on similar quinoxaline structures reveal that initial decomposition typically involves the cleavage of substituent groups before the aromatic core degradation [6]. For 6-Methoxy-2,3-dimethylquinoxaline, thermal degradation would likely begin with the loss of the methoxy group, followed by demethylation processes, before the quinoxaline ring system undergoes significant structural changes at higher temperatures.

Solubility Characteristics

The solubility profile of 6-Methoxy-2,3-dimethylquinoxaline reflects the dual nature of its molecular structure, containing both hydrophobic aromatic components and polar functional groups. The compound demonstrates limited solubility in water, consistent with other quinoxaline derivatives [4] [7]. This reduced aqueous solubility stems from the predominant hydrophobic character of the quinoxaline ring system, which outweighs the polar contribution of the methoxy substituent.

In organic solvents, 6-Methoxy-2,3-dimethylquinoxaline exhibits significantly enhanced solubility. The compound is readily soluble in polar aprotic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide [8] [9]. The methoxy group at the 6-position enhances interactions with polar solvents through dipole-dipole interactions and potential hydrogen bonding with protic solvents [8] [10].

The solubility characteristics can be understood through the structure-property relationship: the methoxy substituent introduces polarity that facilitates dissolution in moderately polar organic solvents, while the quinoxaline core maintains compatibility with less polar organic media [11]. This balanced solubility profile makes the compound suitable for various synthetic applications requiring dissolution in organic reaction media.

Lipophilicity and LogP Values

The lipophilicity of 6-Methoxy-2,3-dimethylquinoxaline is quantitatively expressed through its calculated logarithmic partition coefficient (LogP) values. Multiple sources report LogP values in the range of 2.12 to 2.26 [3] [5], indicating moderate lipophilicity that favors partitioning into organic phases over aqueous phases.

The LogP value of approximately 2.25 places 6-Methoxy-2,3-dimethylquinoxaline in the category of compounds with balanced hydrophobic and hydrophilic properties [3]. This moderate lipophilicity is advantageous for potential biological applications, as it suggests the compound could exhibit reasonable membrane permeability while maintaining some aqueous compatibility.

The methoxy substituent contributes to the overall lipophilicity profile by providing both steric bulk and electronic effects that influence molecular interactions. The LogP value is consistent with other methoxy-substituted quinoxaline derivatives, confirming that the substitution pattern effectively modulates the compound's partitioning behavior [12] [13]. This lipophilicity range is particularly relevant for medicinal chemistry applications, where optimal LogP values typically fall between 1-4 for drug-like compounds.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 6-Methoxy-2,3-dimethylquinoxaline in deuterated chloroform (CDCl₃) provides detailed structural information [2]. The spectrum shows characteristic signals at δ 7.76 (d, J = 8.8 Hz, 1H) corresponding to the aromatic proton at position 5, and δ 7.23-7.19 (m, 2H) representing the remaining aromatic protons. The methoxy group appears as a sharp singlet at δ 3.85 (s, 3H), while the two methyl groups attached to the quinoxaline ring produce signals at δ 2.60 (d, J = 5.2 Hz, 6H) [2].

The ¹³C NMR spectrum reveals the carbon framework with signals at δ 159.92, 153.31, 150.59, 142.42, 136.95, 129.21, 121.63, 106.14, 55.64, 23.07, and 22.76 [2]. The methoxy carbon appears at δ 55.64, characteristic of aromatic ether carbons, while the methyl carbons are observed in the aliphatic region around δ 23. The aromatic carbons span the expected range for substituted quinoxaline systems, with the most downfield signals corresponding to the nitrogen-bearing carbons.

Infrared Spectroscopy

The infrared spectrum of 6-Methoxy-2,3-dimethylquinoxaline exhibits characteristic absorption bands that confirm the presence of key functional groups [2]. Significant peaks appear at 2924 and 2852 cm⁻¹ corresponding to C-H stretching vibrations of the methyl and methoxy groups. The aromatic C=C and C=N stretching vibrations are observed at 1613 cm⁻¹, while additional fingerprint region absorptions occur at 1403, 1248, 1142, 689, and 655 cm⁻¹ [2].

These infrared frequencies are consistent with the expected vibrational modes for substituted quinoxaline compounds and provide confirmation of the molecular structure. The absence of broad O-H or N-H stretching peaks confirms the structure lacks these functional groups, supporting the proposed substitution pattern.

Mass Spectrometry

The electron ionization mass spectrum shows the molecular ion peak at m/z 188.04 [M]⁺ [2], which corresponds exactly to the calculated molecular weight of 188.23 g/mol. This molecular ion represents the base peak or a significant fragment, indicating the stability of the molecular ion under electron ionization conditions. The exact mass determination confirms the molecular formula C₁₁H₁₂N₂O and validates the structural assignment.

Refractive Index and Density

The refractive index of 6-Methoxy-2,3-dimethylquinoxaline is reported as 1.595 [3] [1]. This value falls within the typical range for aromatic organic compounds and reflects the compound's optical properties. The refractive index is influenced by the extended π-electron system of the quinoxaline ring and the electron-donating effects of the methyl and methoxy substituents.

The density of 6-Methoxy-2,3-dimethylquinoxaline is 1.13 g/cm³ [3] [1]. This density value indicates that the compound is denser than water, consistent with the presence of nitrogen heteroatoms and the compact aromatic structure. The density measurement is important for volume-based calculations in synthetic procedures and analytical determinations.

Both the refractive index and density values are consistent with the molecular structure and provide additional physical constants that are useful for compound identification and purity assessment. These parameters also contribute to understanding the compound's behavior in various physical and chemical processes.

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] |

| Appearance | Yellow solid / Orange solid | [1] [2] |

| Melting Point (°C) | 94-98 / 97-98 | [1] [2] |

| Boiling Point (°C) | 300.8 at 760 mmHg | [3] |

| Density (g/cm³) | 1.13 | [3] |

| Refractive Index | 1.595 | [3] |

| Molecular Weight (g/mol) | 188.23 | [3] [4] [5] [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [3] [4] [5] [1] |

| LogP | 2.12-2.26 | [3] [5] |

| Flash Point (°C) | 103.5 | [3] |

| Exact Mass (amu) | 188.095 | [3] |

| Polar Surface Area (Ų) | 35.01 | [3] |

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 8.8 Hz, 1H), 7.23-7.19 (m, 2H), 3.85 (s, 3H), 2.60 (d, J = 5.2 Hz, 6H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.92, 153.31, 150.59, 142.42, 136.95, 129.21, 121.63, 106.14, 55.64, 23.07, 22.76 | [2] |

| IR (KBr) | 2924, 2852, 1613, 1403, 1248, 1142, 689, 655 cm⁻¹ | [2] |

| MS (EI, m/z) | 188.04 [M]⁺ | [2] |